molecular formula C21H25ClN4O3 B2656175 Androgen receptor antagonist 1

Androgen receptor antagonist 1

Cat. No.: B2656175
M. Wt: 416.9 g/mol
InChI Key: HJJNHDLYWZTKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Androgen receptor antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

AR antagonists work by blocking the androgen receptor (AR) and/or inhibiting or suppressing androgen production . They compete with androgens for binding to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Safety and Hazards

The safety profiles of the AR antagonist drug class create a significant barrier to the identification of next-generation AR antagonists . GABA-A inhibition is a common off-target activity of approved and next-generation AR antagonists potentially explaining some side effects and safety hazards of this class of drugs .

Future Directions

The development of AR antagonists is an active area of research, with many potential directions for future work . For instance, an emerging alternative approach to relying on competitive binding of the HBP to prevent endogenous androgen action is to downregulate (decrease expression or destroy (destabilize or proteolyze)) the AR, thereby eliminating AR-mediated signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 1 involves a series of chemical reactions starting from easily obtainable starting materials. One common synthetic route includes the cyclization reaction of a compound of formula V to obtain a compound of formula VI . The reaction conditions are typically mild, and the process is designed to have a high atomic utilization rate.

Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized by controlling the stereochemistry of the starting material. This allows for the directional synthesis of the compound and its single isomers, making the process simple and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Androgen receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

    Enzalutamide: A second-generation non-steroidal androgen receptor antagonist with a strong binding affinity to the androgen receptor.

    Apalutamide: Another second-generation non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.

    Bicalutamide: A first-generation non-steroidal androgen receptor antagonist.

Uniqueness: Androgen receptor antagonist 1 is unique in its ability to bind to the androgen receptor with high specificity and affinity. Unlike some first-generation antagonists, it does not exhibit partial agonist activity, making it more effective in inhibiting androgen receptor signaling .

Properties

IUPAC Name

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNHDLYWZTKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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